molecular formula C7H7NO4S B1607065 Ethyl 5-nitrothiophene-2-carboxylate CAS No. 5751-84-8

Ethyl 5-nitrothiophene-2-carboxylate

Cat. No.: B1607065
CAS No.: 5751-84-8
M. Wt: 201.2 g/mol
InChI Key: COLIROLDWDCDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-nitrothiophene-2-carboxylate is a nitro-substituted thiophene derivative with a carboxylic acid ester functional group. The nitro group at the 5-position and the ester group at the 2-position confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

5751-84-8

Molecular Formula

C7H7NO4S

Molecular Weight

201.2 g/mol

IUPAC Name

ethyl 5-nitrothiophene-2-carboxylate

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3

InChI Key

COLIROLDWDCDLN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(S1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(S1)[N+](=O)[O-]

Other CAS No.

5751-84-8

Origin of Product

United States

Comparison with Similar Compounds

Methyl 5-Nitrothiophene-2-Carboxylate

Key Differences :

  • Synthesis: Mthis compound (NO2-Dt-OMe, 33) is synthesized via refluxing 5-nitrothiophene-2-carboxylic acid with methanol and sulfuric acid for 48 hours, yielding a crystalline white solid in 91% efficiency .
  • Reactivity : This methyl ester undergoes Diels-Alder reactions with dienes (e.g., isoprene) to form pyrrolyl-thiophene derivatives (e.g., 55 ) under thermal conditions (150°C, 72 hours) .
  • Applications : Its smaller methyl group enhances solubility in polar solvents compared to bulkier esters, making it preferable for reactions requiring high miscibility.

tert-Butyl 5-Nitrothiophene-2-Carboxylate

Key Differences :

  • Physicochemical Properties : The tert-butyl group increases molecular weight (229.3 g/mol vs. 211.2 g/mol for the ethyl analog) and introduces significant steric hindrance, reducing reactivity in sterically demanding reactions .
  • Stability : The bulky tert-butyl group improves thermal stability, making it suitable for high-temperature applications.

Ethyl 5-Nitrobenzofuran-2-Carboxylate

Key Differences :

  • Structural Backbone : Replacing the thiophene ring with benzofuran alters electronic properties due to the oxygen atom in the fused furan ring, increasing electron density and influencing binding interactions in pharmaceutical applications .
  • Bioactivity : Benzofuran derivatives are widely studied for antimicrobial and anticancer activities, whereas nitrothiophenes are more commonly used in materials science and as intermediates in antibiotic synthesis .

Ethyl 5-Butylthiophene-2-Carboxylate

Key Differences :

  • Lipophilicity : The butyl chain enhances lipophilicity (logP ≈ 3.5 vs. 1.8 for the nitro analog), favoring membrane permeability in drug design .
  • Synthetic Utility: The absence of a nitro group simplifies reduction and functionalization pathways, making it a scaffold for non-polar agrochemicals.

Data Tables

Table 1: Physicochemical Properties of Selected Thiophene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
This compound C₇H₇NO₄S 211.2 Not reported Moderate (DMF, DMSO)
Mthis compound C₆H₅NO₄S 187.15 Crystalline High (MeOH, EtOAc)
tert-Butyl 5-nitrothiophene-2-carboxylate C₉H₁₁NO₄S 229.3 Not reported Low (CHCl₃, THF)
Ethyl 5-butylthiophene-2-carboxylate C₁₁H₁₆O₂S 212.31 Not reported High (EtOAc, Hexane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.